molecular formula C13H14N2O2 B1447971 Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1443981-18-7

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate

Cat. No. B1447971
M. Wt: 230.26 g/mol
InChI Key: SAUUHUXVMBLQCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrimidines, which are structurally similar to your compound, has been reported from 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole2.



Molecular Structure Analysis

The molecular structure of your compound would consist of a imidazo[1,5-a]pyridine core with a methyl group at the 5-position, a carboxylate group at the 6-position, and a cyclopropyl group at the 3-position3.



Chemical Reactions Analysis

Specific chemical reactions involving your compound are not available in the literature. However, imidazo[1,5-a]pyridine compounds can undergo a variety of chemical reactions, including cyclization, halogenation, and others2.



Physical And Chemical Properties Analysis

The physical and chemical properties of your compound are not available in the literature. However, the molecular weight of your compound is 230.263.


Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate and its derivatives have been studied for their potential anti-inflammatory and analgesic properties. Research has shown that compounds in this category can exhibit significant anti-inflammatory and analgesic effects. For instance, a study by Abignente et al. (1982) investigated a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, revealing their anti-inflammatory and analgesic potential (Abignente et al., 1982). Similarly, Di Chiacchio et al. (1998) synthesized and tested 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, finding notable anti-inflammatory and analgesic activity in some of these compounds (Di Chiacchio et al., 1998).

Antibacterial Properties

Research into the antibacterial properties of compounds similar to methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate has been conducted. Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids and tested them for their in vitro and in vivo antibacterial activities, indicating the potential of these compounds in antibacterial applications (Bouzard et al., 1992).

Safety And Hazards

Specific safety and hazard information for your compound is not available in the literature. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing the compound4.


Future Directions

The future directions for research on your compound would likely involve further exploration of its potential biological activity, particularly given the known activity of related imidazo[1,5-a]pyridine compounds against MDR-TB and XDR-TB1.


Please note that this information is based on the limited data available and may not be entirely accurate for “Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate”. Further research and analysis would be needed to provide a comprehensive understanding of this compound.


properties

IUPAC Name

methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-11(13(16)17-2)6-5-10-7-14-12(15(8)10)9-3-4-9/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUUHUXVMBLQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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